

Physicochemical Properties of Solifenacin Succinate EP Impurity G: An In-depth Technical Guide

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Compound of Interest

Compound Name: Solifenacin Succinate EP Impurity G

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Solifenacin Succinate EP Impurity G**, a critical stereoisomeric impurity of the active pharmaceutical ingredient (API) Solifenacin Succinate. Understanding the characteristics of this impurity is paramount for robust analytical method development, quality control, and ensuring the safety and efficacy of the final drug product.

Introduction

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] **Solifenacin Succinate EP Impurity G**, with the chemical name (3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a stereoisomer of solifenacin that can form during the manufacturing process.[1] Its monitoring and control are mandated by pharmacopeial standards to ensure the purity and safety of the drug product.

Physicochemical Properties

A summary of the available physicochemical data for **Solifenacin Succinate EP Impurity G** is presented below. It is important to note that while basic identifiers are readily available, specific

experimental data for properties such as melting point, boiling point, and pKa are not widely published in scientific literature and are typically provided in the Certificate of Analysis by commercial suppliers of the reference standard.[\[2\]](#)[\[3\]](#)

Table 1: Physicochemical Identification of **Solifenacin Succinate EP Impurity G**

Property	Value
Chemical Name	(3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Synonyms	Solifenacin (1R,3R)-Isomer, (R,R)-Solifenacin
Molecular Formula (Free Base)	C ₂₃ H ₂₆ N ₂ O ₂ [4]
Molecular Weight (Free Base)	362.48 g/mol [4]
CAS Number (Free Base)	740780-79-4 [4]
Molecular Formula (Succinate Salt)	C ₂₇ H ₃₂ N ₂ O ₆ [5]
Molecular Weight (Succinate Salt)	480.55 g/mol [5]
CAS Number (Succinate Salt)	862207-70-3 [5]

Table 2: Chromatographic and Other Physicochemical Properties

Property	Value
Melting Point	Data not publicly available
Boiling Point	Data not publicly available
pKa	Data not publicly available
Solubility	Data not publicly available; likely to have solubility profiles in organic solvents similar to solifenacin, such as methanol, ethanol, and acetonitrile.
Relative Retention Time (HPLC)	Approximately 0.84 relative to solifenacin succinate as per the European Pharmacopoeia method.[1]

Experimental Protocols

Detailed experimental protocols for the de novo synthesis and physicochemical characterization of **Solifenacin Succinate EP Impurity G** are not extensively published. However, a general workflow for its isolation, identification, and characterization can be inferred from the analytical methods reported for solifenacin succinate and its impurities.

Isolation and Purification of Impurity G

Impurity G is typically isolated from a mixture containing solifenacin and its other stereoisomers using preparative chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Preparative Chiral HPLC for Isolation of Solifenacin Isomers

- **Column:** A suitable chiral stationary phase, such as a polysaccharide-based chiral column (e.g., amylose or cellulose derivatives), is used. The selection of the exact column and its dimensions will depend on the scale of the separation.
- **Mobile Phase:** A normal-phase mobile phase is commonly employed for chiral separations of solifenacin isomers. A typical mobile phase might consist of a mixture of n-hexane, ethanol, and a small amount of an amine modifier like diethylamine to improve peak shape.[6]

- **Flow Rate:** The flow rate is optimized to achieve the best separation while considering the backpressure limits of the column and system.
- **Detection:** UV detection at a wavelength where solifenacin and its isomers exhibit strong absorbance (e.g., 220 nm) is used to monitor the elution profile.^[6]
- **Fraction Collection:** Fractions corresponding to the peak of Impurity G are collected.
- **Solvent Evaporation:** The collected fractions are evaporated under reduced pressure to yield the isolated impurity.

Structural Characterization

The identity and structure of the isolated Impurity G are confirmed using a combination of spectroscopic techniques.

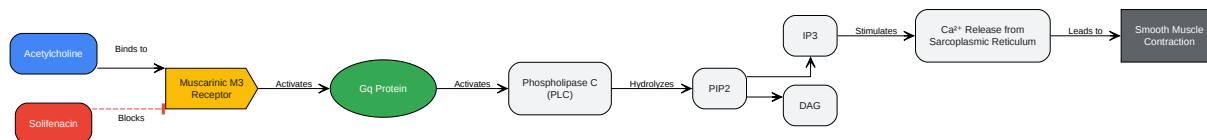
- **¹H NMR (Proton Nuclear Magnetic Resonance):** To determine the proton environment of the molecule and confirm its structure.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** To identify all unique carbon atoms in the molecule.
- **Mass Spectrometry (MS):** To confirm the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- **Infrared (IR) Spectroscopy:** To identify the functional groups present in the molecule.

Commercial suppliers of the Solifenacin EP Impurity G reference standard typically provide a comprehensive Certificate of Analysis that includes data from these techniques.^{[2][3]}

Signaling Pathway and Experimental Workflow

Solifenacin Signaling Pathway

Solifenacin, the parent drug, exerts its therapeutic effect by acting as a competitive antagonist at muscarinic M3 receptors in the bladder smooth muscle. The following diagram illustrates this signaling pathway.

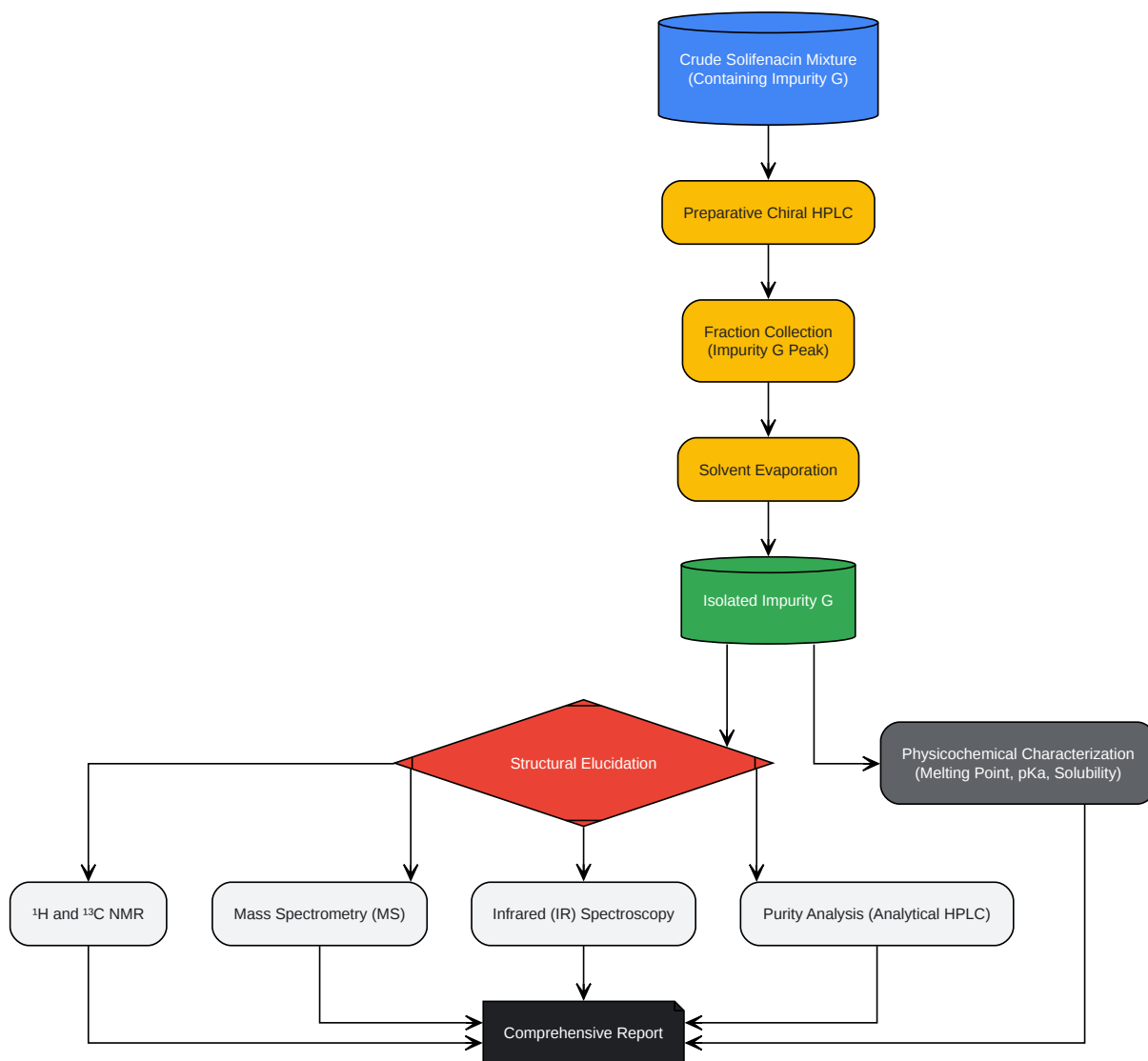


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Solifenacin's mechanism of action at the muscarinic M3 receptor.

Experimental Workflow for Impurity G Characterization

The following diagram outlines a typical experimental workflow for the isolation and characterization of **Solifenacin Succinate EP Impurity G**.



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Workflow for the isolation and characterization of Impurity G.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of **Solifenacin Succinate EP Impurity G**. While a complete public profile of its experimental physicochemical constants is lacking, this guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry. The provided experimental workflow offers a robust framework for the isolation and comprehensive characterization of this and other related impurities, which is essential for maintaining the quality and safety of solifenacin-containing drug products.

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